molecular formula C18H21N3O4S B2417090 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea CAS No. 2034399-63-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Cat. No.: B2417090
CAS No.: 2034399-63-6
M. Wt: 375.44
InChI Key: LMWXHQVJXFCMNA-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a furan ring, and a thiomorpholine group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(20-13-3-4-16-17(10-13)25-12-24-16)19-11-14(15-2-1-7-23-15)21-5-8-26-9-6-21/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWXHQVJXFCMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of functional group transformations to introduce the furan and thiomorpholine moieties. The final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its safer alternatives like triphosgene in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the furan and thiomorpholine groups may enhance its versatility in various applications .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula: C18H14N2O5S2
  • Molecular Weight: 402.44 g/mol
  • CAS Number: 682783-75-1

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with furan and thiomorpholine moieties. The general synthetic pathway includes the formation of the urea linkage through isocyanate intermediates, which can be derived from the corresponding amines or alcohols.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that related urea derivatives inhibited cell proliferation in human breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, with IC50 values ranging from 0.004 μM to higher concentrations depending on the specific derivative tested .

Cell Line IC50 (μM)
MDA-MB-231 (Breast)0.004
SK-Hep-1 (Liver)Moderate
NUGC-3 (Gastric)Moderate

Antimicrobial Activity

Compounds containing thiomorpholine and furan rings have demonstrated antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 µg/mL against several pathogens .

The mechanism underlying the biological activity of such compounds often involves the inhibition of key enzymes such as DNA topoisomerases and HIV reverse transcriptase. These enzymes are crucial for DNA replication and transcription in both cancerous and viral cells, making them prime targets for therapeutic intervention .

Case Studies

  • Anticancer Efficacy : A study involving a series of urea derivatives indicated that modifications to the benzo[d][1,3]dioxole structure significantly enhanced anticancer activity. The most potent compounds were those that incorporated both furan and thiomorpholine functionalities .
  • Antimicrobial Studies : Another research project focused on the antimicrobial properties of thiourea derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future modifications for improved efficacy .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzodioxole core via cyclization of catechol derivatives under acidic conditions.
  • Step 2: Introduction of the furan-2-yl group via coupling reactions, often using palladium catalysts (e.g., Pd(OAc)₂) in a dioxane/water solvent system .
  • Step 3: Thiomorpholinoethyl urea linkage formation using carbodiimide coupling reagents (e.g., EDC/HCl) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
    Key Conditions:
  • Temperature control during urea bond formation to prevent decomposition.
  • Use of bases like K₂CO₃ to deprotonate intermediates and drive reactions to completion .
  • Purification via silica gel chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify benzodioxole (δ 6.8–7.2 ppm), furan (δ 7.4–7.6 ppm), and thiomorpholine (δ 2.8–3.5 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₈H₂₀N₂O₃S: 360.12 g/mol) .
  • HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can conflicting crystallographic data on the compound’s conformation be resolved?

Conflicts often arise from flexible thiomorpholinoethyl and furan moieties. Methodologies include:

  • SHELXL Refinement: Use high-resolution X-ray data (≤1.0 Å) and restraints for thermal parameters to model disorder in the thiomorpholine ring .
  • DFT Calculations: Compare experimental bond angles/distances (e.g., C–N–C in urea: ~120°) with computational models (B3LYP/6-31G* basis set) to validate low-energy conformers .
  • Twinned Data Analysis: Employ SHELXE for deconvoluting overlapping reflections in cases of crystal twinning .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for the compound’s bioactivity?

  • Analog Synthesis: Replace furan-2-yl with thiophene-3-yl or pyridyl groups to assess electronic effects on antibacterial activity .
  • In Vitro Assays: Test inhibition of bacterial enoyl-ACP reductase (IC₅₀ values) with MIC ranges (e.g., 2–16 µg/mL against S. aureus) .
  • Molecular Docking: Use AutoDock Vina to predict binding poses in the enzyme’s hydrophobic pocket, correlating furan π-stacking with activity .

Q. How can regioselectivity challenges in introducing the thiomorpholinoethyl group be addressed?

  • Directed Metalation: Utilize Bu₂Mg in toluene to selectively functionalize the benzodioxole ring at the 5-position before introducing thiomorpholine .
  • Protecting Groups: Temporarily block reactive sites (e.g., urea NH) with Boc groups during alkylation steps .
  • Flow Chemistry: Optimize reaction time (<30 min) and temperature (50°C) in continuous flow reactors to enhance yield (>85%) .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

  • Standardized Protocols: Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size (e.g., 5×10⁵ CFU/mL) .
  • Dose-Response Curves: Generate Hill slopes (nH ~1.0) to confirm target-specific inhibition vs. nonspecific cytotoxicity .
  • Metabolic Stability Tests: Compare half-life (t₁/₂) in human liver microsomes (e.g., 45 min) to rule out false negatives due to rapid degradation .

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